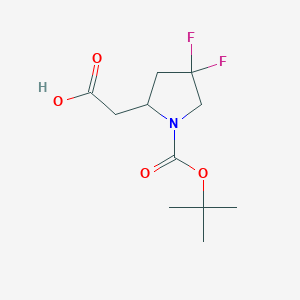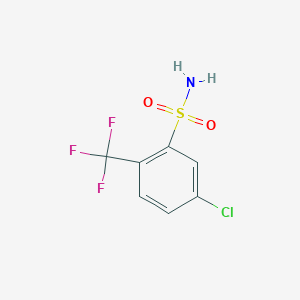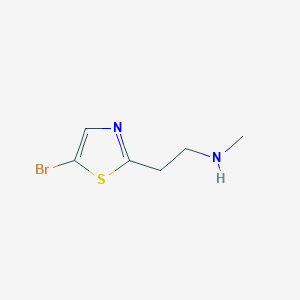
1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine is a chemical compound with a unique structure that combines a pyrazole ring with a methoxyethoxyethyl side chain
Métodos De Preparación
The synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethylpyrazole with 2-(2-methoxyethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of phase-transfer catalysts, to increase yield and purity .
Análisis De Reacciones Químicas
1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the side chain are replaced with other groups. .
Aplicaciones Científicas De Investigación
1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine can be compared with similar compounds such as:
Tetraethylene glycol dimethyl ether: This compound has a similar methoxyethoxyethyl side chain but lacks the pyrazole ring, making it less versatile in biological applications.
Sodium bis(2-methoxyethoxy)aluminium hydride: This compound is a reducing agent with similar side chains but different chemical properties and applications.
2-Ethylhexanol: Although structurally different, it shares some chemical properties and industrial applications.
Propiedades
Fórmula molecular |
C10H19N3O2 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
1-[2-(2-methoxyethoxy)ethyl]-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3O2/c1-8-10(11)9(2)13(12-8)4-5-15-7-6-14-3/h4-7,11H2,1-3H3 |
Clave InChI |
JVQMODDUMXTREZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CCOCCOC)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)












